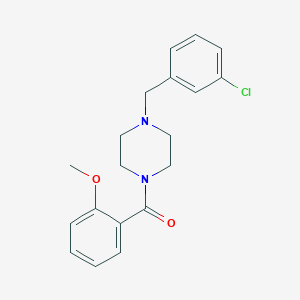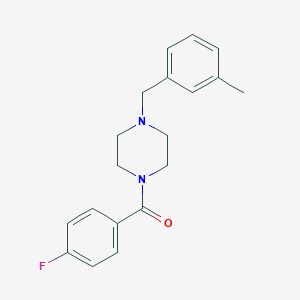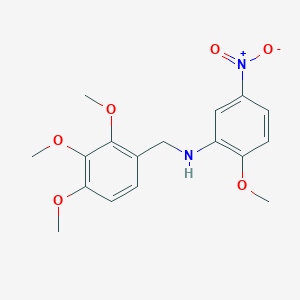![molecular formula C15H18N2O2S B444910 METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE](/img/structure/B444910.png)
METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method might involve the reaction of 4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidine with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the thioxo group, potentially using reducing agents like lithium aluminum hydride.
Substitution: The benzoate group can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: De-thioxo derivatives.
Substitution: Various substituted benzoates.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique structure and biological activity.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of METHYL 4-[4,4,6-TRIMETHYL-2-THIOXO-3,4-DIHYDRO-1(2H)-PYRIMIDINYL]BENZOATE would depend on its specific biological target. Generally, pyrimidine derivatives can interact with enzymes, receptors, or nucleic acids, affecting various biochemical pathways. The thioxo group might play a role in binding to metal ions or interacting with thiol groups in proteins.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 4-(4,4,6-trimethyl-2-oxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an oxo group instead of a thioxo group.
Ethyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 4-(4,4,6-trimethyl-2-thioxo-3,4-dihydro-1(2H)-pyrimidinyl)benzoate is unique due to the presence of the thioxo group, which can impart different chemical reactivity and biological activity compared to its oxo analogs. This uniqueness can be leveraged in designing compounds with specific properties for research and industrial applications.
Propiedades
Fórmula molecular |
C15H18N2O2S |
|---|---|
Peso molecular |
290.4g/mol |
Nombre IUPAC |
methyl 4-(4,6,6-trimethyl-2-sulfanylidene-1H-pyrimidin-3-yl)benzoate |
InChI |
InChI=1S/C15H18N2O2S/c1-10-9-15(2,3)16-14(20)17(10)12-7-5-11(6-8-12)13(18)19-4/h5-9H,1-4H3,(H,16,20) |
Clave InChI |
MKHHGIREJPDXPY-UHFFFAOYSA-N |
SMILES |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C |
SMILES canónico |
CC1=CC(NC(=S)N1C2=CC=C(C=C2)C(=O)OC)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3,5-DIMETHOXYPHENYL){4-[4-(TRIFLUOROMETHYL)BENZYL]PIPERAZINO}METHANONE](/img/structure/B444828.png)
![1-(4-CHLOROBENZENESULFONYL)-4-[(4-NITROPHENYL)METHYL]PIPERAZINE](/img/structure/B444830.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]cyclobutanecarboxamide](/img/structure/B444833.png)


![1-[(4-Chlorophenyl)sulfonyl]-4-(2-methoxybenzyl)piperazine](/img/structure/B444838.png)
![1-[(2,5-Dimethoxyphenyl)methyl]-4-[(2-nitrophenyl)methyl]piperazine](/img/structure/B444839.png)
![(4-Ethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B444842.png)
![1-(3,5-Bis{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}benzoyl)-4-(4-methoxyphenyl)piperazine](/img/structure/B444843.png)

![1-(3,4-Dimethoxybenzoyl)-4-[4-(trifluoromethyl)benzyl]piperazine](/img/structure/B444846.png)


![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone](/img/structure/B444850.png)
